3-cyano-N-methyl-N-(2-methylprop-2-enyl)-4-(trifluoromethyl)benzenesulfonamide
Description
3-cyano-N-methyl-N-(2-methylprop-2-enyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a cyano group, a methyl group, a trifluoromethyl group, and a benzenesulfonamide moiety
Properties
IUPAC Name |
3-cyano-N-methyl-N-(2-methylprop-2-enyl)-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2S/c1-9(2)8-18(3)21(19,20)11-4-5-12(13(14,15)16)10(6-11)7-17/h4-6H,1,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBBSLJPTYBBTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN(C)S(=O)(=O)C1=CC(=C(C=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-methyl-N-(2-methylprop-2-enyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One possible route could include:
Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable benzene derivative with sulfonyl chloride in the presence of a base.
Introduction of the cyano group: This can be done via a nucleophilic substitution reaction using a cyanide source.
Addition of the N-methyl-N-(2-methylprop-2-enyl) group: This step might involve alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-methyl-N-(2-methylprop-2-enyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or other electrophiles/nucleophiles can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible applications in the development of pharmaceuticals due to its unique functional groups.
Industry: Use in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyano-N-methyl-N-(2-methylprop-2-enyl)-4-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzenesulfonamide: Shares the benzenesulfonamide core but lacks the cyano and N-methyl-N-(2-methylprop-2-enyl) groups.
3-cyano-4-(trifluoromethyl)benzenesulfonamide: Similar structure but without the N-methyl-N-(2-methylprop-2-enyl) group.
Uniqueness
3-cyano-N-methyl-N-(2-methylprop-2-enyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
